molecular formula C21H26N6OS2 B11086069 2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene

2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]flu orene

Cat. No.: B11086069
M. Wt: 442.6 g/mol
InChI Key: DIZPRSORGCBLPX-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]fluorene is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]fluorene typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Core Structure: The initial step involves constructing the benzo[c]fluorene core through cyclization reactions.

    Functional Group Introduction: Subsequent steps introduce the morpholine and pyrrolidine groups via nucleophilic substitution or addition reactions.

    Final Modifications: The final steps often involve fine-tuning the molecule by adding methyl groups and ensuring the correct oxidation state.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This includes:

    Batch Processing: Using large reactors to carry out the multi-step synthesis.

    Catalysis: Employing catalysts to increase reaction efficiency and yield.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter its electronic properties.

    Reduction: Reduction reactions can modify the oxidation state of the sulfur and nitrogen atoms.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace existing groups with new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including halides, amines, and alcohols under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

Biologically, the compound might interact with various biomolecules, making it a candidate for drug development. Its multiple functional groups could enable binding to different biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential, such as anticancer, antiviral, or antimicrobial activities.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]fluorene exerts its effects depends on its interaction with molecular targets. These might include:

    Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-5-morpholin-4-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]fluorene: Lacks the pyrrolidine group.

    2,2-Dimethyl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]fluorene: Lacks the morpholine group.

Uniqueness

The presence of both morpholine and pyrrolidine groups in 2,2-Dimethyl-5-morpholin-4-yl-8-pyrrolidin-1-yl-1,4-dihydro-2H-3,7-dithia-6,9,10,11-tetraaza-benzo[c]fluorene makes it unique. These groups can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C21H26N6OS2

Molecular Weight

442.6 g/mol

IUPAC Name

4-(4,4-dimethyl-13-pyrrolidin-1-yl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine

InChI

InChI=1S/C21H26N6OS2/c1-21(2)11-13-14(12-29-21)18(27-7-9-28-10-8-27)22-20-15(13)16-17(30-20)19(24-25-23-16)26-5-3-4-6-26/h3-12H2,1-2H3

InChI Key

DIZPRSORGCBLPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CS1)C(=NC3=C2C4=C(S3)C(=NN=N4)N5CCCC5)N6CCOCC6)C

Origin of Product

United States

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